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molecular formula C19H19N3O B8717353 N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine

N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine

Cat. No. B8717353
M. Wt: 305.4 g/mol
InChI Key: VIXQZLKBJVOZMZ-UHFFFAOYSA-N
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Patent
US08846713B2

Procedure details

To a solution of N-[4-(benzyloxy)phenyl]-4-methyl-3-nitropyridin-2-amine (154.5 g) in THF (1300 mL), acetic acid (260 mL) and water (13 mL) was slowly added zinc powder (300 g) over 35 min. After zinc was added, the mixture was stirred at room temperature for 1 h. The reaction mixture was filtered through celite, and insoluble materials were washed with THF (3 L). The filtrate was combined and concentrated. To the residue were added EtOAc (1.2 L) and 2.5 N NaOH (1.2 L) under ice cooling, and then the mixture was stirred at room temperature for 30 min. The mixture was filtered through celite, and insoluble materials were washed with EtOAc (3 L). The organic layer was separated, washed with water (300 mL) and brine (300 mL×2), dried over MgSO4 and concentrated to give a crude N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine (137 g) as black oil. This product was subjected to the next reaction without further purification.
Name
N-[4-(benzyloxy)phenyl]-4-methyl-3-nitropyridin-2-amine
Quantity
154.5 g
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
solvent
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]2[C:21]([N+:22]([O-])=O)=[C:20]([CH3:25])[CH:19]=[CH:18][N:17]=2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1COCC1.C(O)(=O)C.O.[Zn]>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]2[C:21]([NH2:22])=[C:20]([CH3:25])[CH:19]=[CH:18][N:17]=2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
N-[4-(benzyloxy)phenyl]-4-methyl-3-nitropyridin-2-amine
Quantity
154.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC1=NC=CC(=C1[N+](=O)[O-])C
Step Two
Name
Quantity
1300 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
13 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
300 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 35 min
Duration
35 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite, and insoluble materials
WASH
Type
WASH
Details
were washed with THF (3 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the residue were added EtOAc (1.2 L) and 2.5 N NaOH (1.2 L) under ice cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite, and insoluble materials
WASH
Type
WASH
Details
were washed with EtOAc (3 L)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (300 mL) and brine (300 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC1=NC=CC(=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 137 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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